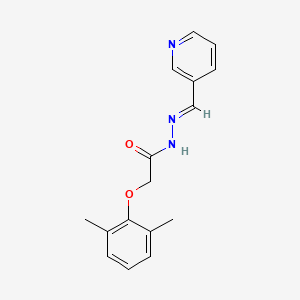

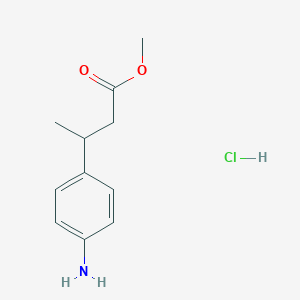

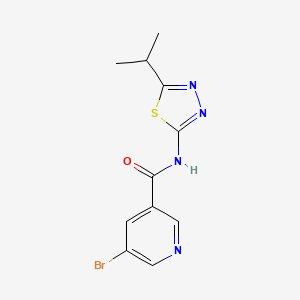

![molecular formula C17H16N4O2S B2668290 苯并[d]噻唑-2-基(3-(吡嗪-2-氧基)哌啶-1-基)甲酮 CAS No. 2034440-92-9](/img/structure/B2668290.png)

苯并[d]噻唑-2-基(3-(吡嗪-2-氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that is related to a class of molecules that have been studied for their potential therapeutic applications . These molecules often contain a benzothiazole moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In the context of medicinal chemistry, benzothiazole derivatives have been investigated for their potential anti-Parkinsonian and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been described in the literature . For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For example, the IR spectrum can provide information about the types of functional groups present in the molecule, while the NMR spectrum can give insights into the molecule’s carbon and hydrogen framework .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific substituents present on the benzothiazole ring. In some cases, these compounds have been found to exhibit reactivity due to the presence of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents present on the benzothiazole ring. For example, the melting point and solubility of these compounds can vary widely . Additionally, these compounds often comply with Lipinski’s rule of five, which is a rule of thumb to evaluate the druglikeness of a chemical compound .科学研究应用

抗菌和抗结核应用

与苯并[d]噻唑-2-基(3-(吡嗪-2-氧基)哌啶-1-基)甲烷酮相关的化合物的一个重要应用是开发新的抗分枝杆菌化学型。Pancholia 等人 (2016) 的一项研究发现,这种支架有望用于抗结核活性。该研究合成了 36 种结构多样的苯并[d]噻唑-2-甲酰胺,并对它们进行了针对结核分枝杆菌 H37Rv 菌株的测试,其中 17 种化合物显示出在低微摩尔范围内具有 MIC 的潜力 (Pancholia 等人,2016)。

抗癌活性

对类似化合物的抗癌特性的研究显示出有希望的结果。例如,Inceler 等人 (2013) 的一项研究合成了新型含噻吩的 1,3-二芳基吡唑衍生物,证明了对 Raji 和 HL60 癌细胞具有有效的生长抑制效应 (Inceler 等人,2013)。徐等人 (2017) 的另一项研究合成了新型吡唑啉衍生物并评估了它们对 HepG-2 细胞的细胞毒性作用,确定了具有显着抗癌潜力的化合物 (徐等人,2017)。

药物发现和开发

这些化合物还因其在药物发现中的用途而得到探索,尤其是作为合成新治疗剂过程的一部分。衍生物的合成和表征,例如 Mumtaz 等人 (2015) 和 El-Emary 等人 (2005) 探索的衍生物,证明了这些化合物在生成具有潜在抗菌和抗癌活性的新型药物方面的广泛适用性 (Mumtaz 等人,2015; El-Emary 等人,2005)。

作用机制

The mechanism of action of benzothiazole derivatives can vary depending on the specific biological activity being studied. For instance, some benzothiazole derivatives have been found to exhibit anti-Parkinsonian activity, potentially through interactions with the adenosine A2A receptor . Other benzothiazole derivatives have shown anti-inflammatory activity, possibly through inhibition of cyclooxygenase enzymes .

安全和危害

The safety and hazards associated with benzothiazole derivatives can depend on the specific compound and its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling these substances. It’s important to note that while some benzothiazole derivatives have shown promising therapeutic potential, further studies are needed to fully assess their safety and efficacy .

未来方向

The study of benzothiazole derivatives is a dynamic field with potential for future discoveries. These compounds have shown promise in various therapeutic applications, including as potential anti-Parkinsonian and anti-inflammatory agents . Future research may focus on optimizing the chemical structures of these compounds to enhance their therapeutic effects, reduce potential side effects, and improve their pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of these compounds.

属性

IUPAC Name |

1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(11-21)23-15-10-18-7-8-19-15/h1-2,5-8,10,12H,3-4,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKXPGHWECBVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

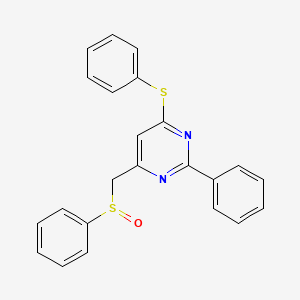

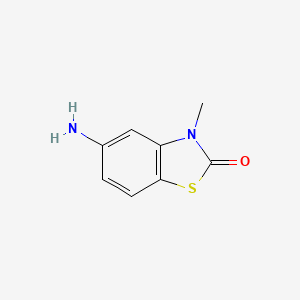

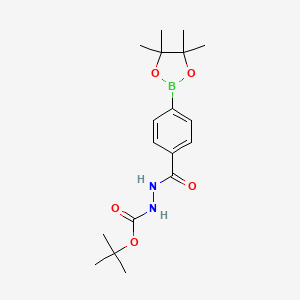

![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)

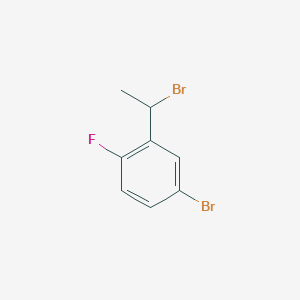

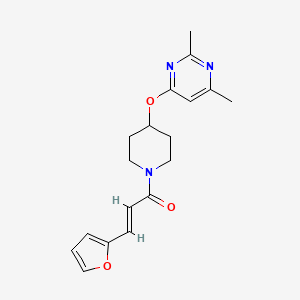

![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

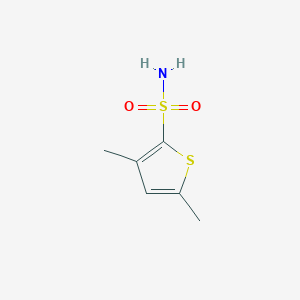

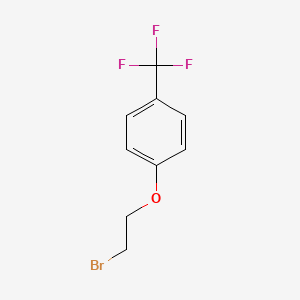

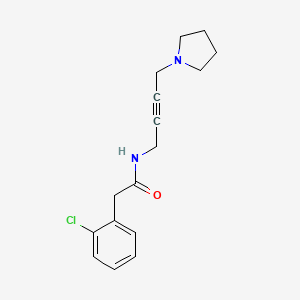

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)